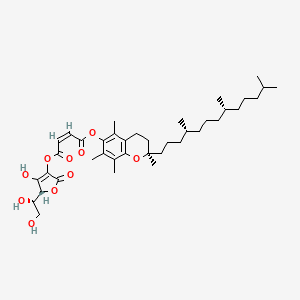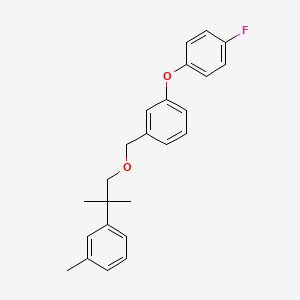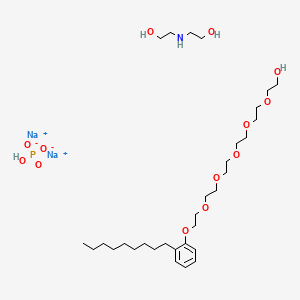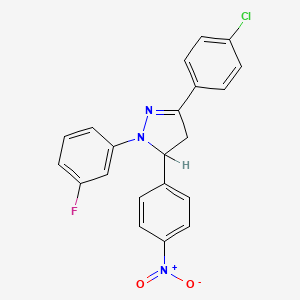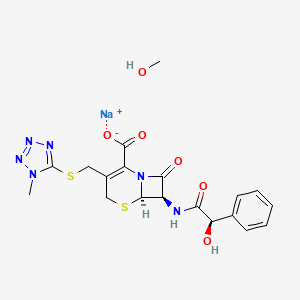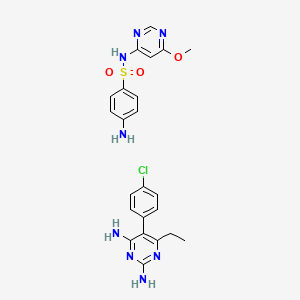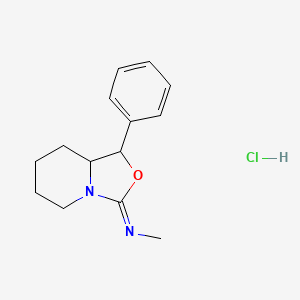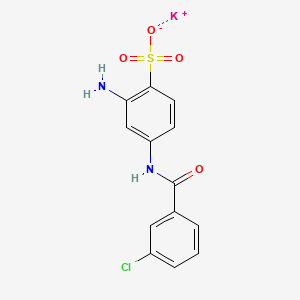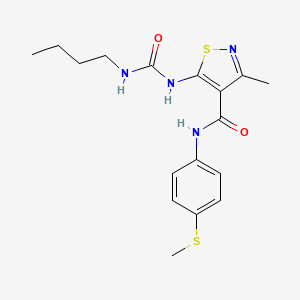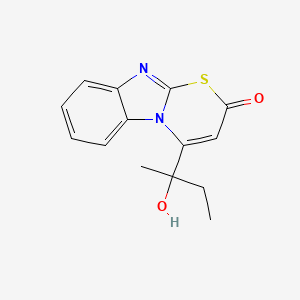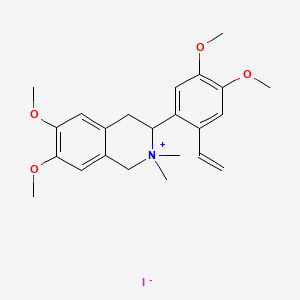
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- is a complex organic compound with a unique structure. It belongs to the class of isoquinolinium compounds, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dimethoxy and ethenyl groups. The final step involves the quaternization of the nitrogen atom with an iodide source to form the isoquinolinium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process is scaled up from laboratory synthesis to industrial production by maintaining stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoquinolinium derivatives, while substitution reactions can introduce new functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoquinolinium derivatives with different substituents on the isoquinoline core. Examples include:
- Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenylphenyl)-, iodide
- Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(4,5-dimethoxyphenyl)-, iodide
Uniqueness
The uniqueness of Isoquinolinium, 1,2,3,4-tetrahydro-6,7-dimethoxy-2,2-dimethyl-3-(2-ethenyl-4,5-dimethoxyphenyl)-, iodide, (±)- lies in its specific structural features, such as the presence of both dimethoxy and ethenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
119952-73-7 |
|---|---|
Molekularformel |
C23H30INO4 |
Molekulargewicht |
511.4 g/mol |
IUPAC-Name |
3-(2-ethenyl-4,5-dimethoxyphenyl)-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C23H30NO4.HI/c1-8-15-10-20(25-4)23(28-7)13-18(15)19-9-16-11-21(26-5)22(27-6)12-17(16)14-24(19,2)3;/h8,10-13,19H,1,9,14H2,2-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SYPBSYDBHPSDMA-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CC2=CC(=C(C=C2CC1C3=CC(=C(C=C3C=C)OC)OC)OC)OC)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


